Azetidon

Beschreibung

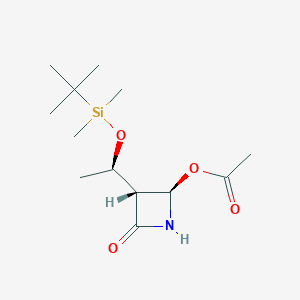

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHDKFODLYVMQG-UBHAPETDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998168 | |

| Record name | (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76855-69-1 | |

| Record name | Azetidon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76855-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076855691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZETIDON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75874VBV1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Scaffold: A Technical Guide to the Synthesis and Biological Activity of Azetidinone Derivatives

Introduction: The Versatile β-Lactam Core

The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that has left an indelible mark on the landscape of medicine and organic chemistry.[1][2][3][4][5][6] First synthesized by Hermann Staudinger in 1907, this strained heterocyclic ring is the cornerstone of the most widely used class of antibiotics, including penicillins and cephalosporins.[2][3][7] The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a chemical reactivity that is ingeniously harnessed for its primary biological function: the inhibition of bacterial cell wall synthesis.[4] Beyond their profound antibacterial legacy, azetidinone derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antifungal, antitubercular, and cholesterol absorption inhibitory properties.[3][6][8][9][10][11]

This guide provides an in-depth exploration of the synthesis and diverse biological activities of azetidinone derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, provide actionable experimental protocols, and survey the broad spectrum of biological applications, offering a comprehensive resource for researchers and drug development professionals.

Part 1: The Art of the Ring - Synthesizing the Azetidinone Core

The construction of the sterically strained 2-azetidinone ring is a testament to the ingenuity of synthetic organic chemistry. Several elegant methods have been developed, with the Staudinger [2+2] cycloaddition being the most prominent and versatile.[1][12]

The Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger synthesis is a powerful and convergent method for constructing the β-lactam ring through the reaction of a ketene with an imine.[12][13] The reaction is not a concerted pericyclic process but rather proceeds through a stepwise mechanism involving a zwitterionic intermediate.[12][14]

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the ketene.[12][14] This forms a zwitterionic intermediate. The subsequent step is a conrotatory 4π electrocyclization of this intermediate to form the four-membered ring.[8] The stereochemical outcome of the reaction—whether the substituents on the β-lactam ring are cis or trans—is determined by the relative rates of ring closure and rotation around the newly formed C-N bond in the zwitterionic intermediate.[14]

-

Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of cis-β-lactams.[14]

-

Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for bond rotation and leading to the thermodynamically more stable trans-β-lactams.[14]

Sources

- 1. jgtps.com [jgtps.com]

- 2. bepls.com [bepls.com]

- 3. globalscitechocean.com [globalscitechocean.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. impactfactor.org [impactfactor.org]

- 6. tijer.org [tijer.org]

- 7. chemijournal.com [chemijournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures | MDPI [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Staudinger Synthesis [organic-chemistry.org]

A Deep Dive into the Molecular Mechanisms of β-Lactam Antibiotics: Action, Resistance, and Analysis

Abstract

β-lactam antibiotics have been a cornerstone of antibacterial therapy for nearly a century, prized for their efficacy and favorable safety profile.[1] Their mechanism of action, the inhibition of bacterial cell wall synthesis, represents a classic example of targeted chemotherapy. This technical guide provides an in-depth exploration of the molecular underpinnings of β-lactam activity, from the structure of their target—the peptidoglycan cell wall—to the intricacies of their interaction with Penicillin-Binding Proteins (PBPs). Furthermore, this guide will dissect the primary mechanisms of bacterial resistance and provide detailed protocols for key experimental assays used to investigate these phenomena, offering researchers and drug development professionals a comprehensive resource for this critical class of antibiotics.

The Bacterial Cell Wall: The Target Under Siege

The efficacy of β-lactam antibiotics is fundamentally tied to the essential nature of the bacterial cell wall. This rigid, mesh-like structure, known as the peptidoglycan (PG) or murein sacculus, is critical for maintaining cell shape, providing structural strength, and counteracting the high internal osmotic pressure of the bacterial cytoplasm.[2][3][4] Its absence in eukaryotic cells makes it an ideal target for selective toxicity.

The basic structure of peptidoglycan consists of long glycan chains cross-linked by short peptide bridges.[2][3][5] The glycan backbone is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues connected by β-(1,4)-glycosidic bonds.[2] A short peptide stem, typically composed of three to five amino acids, is attached to each NAM residue.[2] In the final step of biosynthesis, these peptide stems are cross-linked, creating a robust, three-dimensional mesh that encases the cell.[2]

The thickness and composition of the peptidoglycan layer are primary determinants for classifying bacteria as Gram-positive or Gram-negative.[2][3]

-

Gram-positive bacteria possess a thick, multilayered peptidoglycan wall (20-80 nm) that is exposed to the environment.[2][3]

-

Gram-negative bacteria have a much thinner peptidoglycan layer (7-8 nm) located within the periplasmic space, sandwiched between the inner cytoplasmic membrane and a protective outer membrane.[2][6]

This structural difference has significant implications for the accessibility of β-lactam antibiotics to their targets.

The Core Mechanism of Action: Irreversible Acylation of Penicillin-Binding Proteins (PBPs)

β-lactam antibiotics exert their bactericidal effect by inhibiting the final steps of peptidoglycan synthesis.[7][8][9] This is achieved by targeting a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[7][10][11] PBPs are membrane-associated enzymes that catalyze the transpeptidation and transglycosylation reactions required to assemble and cross-link the peptidoglycan precursors.[12]

The key to the antibiotic's action lies in its structural mimicry. The three-dimensional conformation of the β-lactam ring resembles the D-Ala-D-Ala terminus of the peptidoglycan peptide stem, the natural substrate for PBP transpeptidases.[1][7][10] This similarity allows the antibiotic to enter the active site of the PBP.

The inhibitory process unfolds as a covalent chemical reaction:

-

Binding: The β-lactam antibiotic docks into the active site of a PBP.

-

Nucleophilic Attack: A critical serine residue in the PBP's active site performs a nucleophilic attack on the carbonyl carbon of the highly strained β-lactam ring.[7][13]

-

Covalent Adduct Formation: The β-lactam ring opens, and a stable, covalent acyl-enzyme intermediate is formed between the antibiotic and the PBP's serine residue.[7][13][14][15]

This acylation is effectively irreversible because the resulting complex is extremely slow to hydrolyze, thus inactivating the enzyme.[11][13]

With the PBPs incapacitated, the bacterium can no longer properly cross-link its peptidoglycan.[16] As the cell grows and divides, it relies on autolytic enzymes (autolysins) to cleave existing peptidoglycan to allow for the insertion of new material.[7] However, without the corresponding synthesis and cross-linking of new peptidoglycan, the activity of these autolysins leads to a progressive weakening of the cell wall.[7] This structural failure ultimately results in the cell being unable to withstand its internal turgor, leading to osmotic lysis and cell death.[15][16] Recent studies also suggest that beyond simple inhibition, β-lactams can induce a malfunctioning, futile cycle of cell wall synthesis and degradation that contributes to their lethal effect.[17]

Caption: Molecular mechanism of β-lactam antibiotic action.

The Rise of Resistance: Bacterial Counter-Strategies

The widespread use of β-lactam antibiotics has driven the evolution of sophisticated bacterial resistance mechanisms. For drug development professionals, understanding these mechanisms is as critical as understanding the primary mode of action.

A. Enzymatic Degradation: β-Lactamases By far the most common and clinically significant resistance mechanism, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes.[10][18][19] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target.[1][10][19] To counter this, β-lactam antibiotics are often co-administered with β-lactamase inhibitors, such as clavulanic acid, sulbactam, or tazobactam.[7][9][18][20]

B. Target Modification: Altered PBPs Bacteria can evade β-lactam action by acquiring mutations in the genes encoding PBPs or by acquiring new, resistant PBP genes.[10][21] These alterations reduce the binding affinity of the antibiotic for the PBP active site, rendering the drug less effective.[10] A prime example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for PBP2a, a PBP with a very low affinity for most β-lactam antibiotics.[10]

C. Reduced Drug Access to the Target In Gram-negative bacteria, the outer membrane acts as a selective barrier. Resistance can arise from:

-

Porin Channel Modification: Mutations that alter or decrease the expression of porin channels, the protein gateways through which β-lactams enter the periplasm, can reduce intracellular drug concentration.[21]

-

Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using transmembrane efflux pumps, preventing the drug from reaching a sufficient concentration to inhibit its PBP targets.

Caption: Overview of primary β-lactam resistance mechanisms.

Experimental Methodologies for Mechanistic Elucidation

Validating the mechanism of action of new β-lactam compounds or characterizing resistance requires robust experimental protocols. The following sections detail two fundamental assays.

Protocol 4.1: PBP Binding Affinity Assay using Fluorescent Penicillin

Principle: This is a competitive binding assay used to determine the affinity of a test compound (e.g., a new antibiotic) for a specific PBP. It measures the ability of the test compound to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin FL, a green-fluorescent penicillin derivative) for binding to PBPs in bacterial membranes or as purified proteins. The concentration of the test compound that inhibits 50% of the fluorescent probe's binding (IC₅₀) is determined.

Causality Behind Experimental Choices:

-

Bacterial Membranes: Using crude membrane preparations provides a more physiologically relevant context as PBPs are membrane-anchored, and all native PBPs are present.

-

Bocillin FL: This probe is used because its fluorescence allows for sensitive detection and quantification of binding after separation by SDS-PAGE.

-

Pre-incubation with Test Compound: This step is crucial to allow the unlabeled inhibitor to reach binding equilibrium with the PBPs before the fluorescent probe is introduced. This ensures that the measured competition is accurate.

Materials:

-

Bacterial membrane preparation (from the strain of interest)

-

Test β-lactam compound (serial dilutions)

-

Bocillin™ FL Penicillin, Fluorescent (Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Fluorescence gel scanner (e.g., Typhoon or similar)

Procedure:

-

Preparation: Thaw bacterial membrane preparations on ice. Quantify total protein concentration using a standard method (e.g., BCA assay). Dilute the membrane preparation in PBS to a final concentration of 1-2 mg/mL.

-

Competition Reaction: a. In a series of microcentrifuge tubes, add 50 µL of the diluted membrane preparation. b. To each tube, add the test β-lactam compound at various final concentrations (e.g., from 0.01 µM to 1000 µM). Include a "no inhibitor" control (add buffer only) and a "total binding" control. c. Pre-incubate the mixtures for 15 minutes at 37°C to allow the test compound to bind to the PBPs.

-

Fluorescent Labeling: a. Add Bocillin FL to each tube to a final concentration of 10 µM. b. Incubate for an additional 30 minutes at 37°C.

-

Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling the samples for 5 minutes. This denatures the proteins and stops any further binding.

-

Analysis: a. Load equal amounts of total protein from each sample onto an SDS-PAGE gel. b. Run the gel to separate the proteins by molecular weight. c. Visualize the gel using a fluorescence scanner with appropriate excitation/emission filters for fluorescein. PBPs that have bound Bocillin FL will appear as fluorescent bands.

-

Interpretation: The intensity of the fluorescent band corresponding to a specific PBP will decrease as the concentration of the competing test compound increases. Quantify the band intensity for each concentration and plot it against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. A lower IC₅₀ indicates higher binding affinity.

Protocol 4.2: Characterizing β-Lactamase Activity via Nitrocefin Assay

Principle: This is a spectrophotometric assay to measure the activity of β-lactamase enzymes. Nitrocefin is a chromogenic cephalosporin. When its β-lactam ring is hydrolyzed by a β-lactamase, it undergoes a distinct color change from yellow to red. The rate of this color change, measured by the increase in absorbance at 486 nm, is directly proportional to the enzyme's activity.

Causality Behind Experimental Choices:

-

Nitrocefin: Chosen for its rapid and clear color change upon hydrolysis, which allows for a simple and continuous kinetic assay. Its broad substrate specificity makes it suitable for detecting a wide range of β-lactamases.

-

Spectrophotometer: Provides a highly quantitative and real-time measurement of the reaction progress, allowing for the accurate determination of initial reaction velocities (V₀) required for kinetic analysis (e.g., calculating Kₘ and Vₘₐₓ).

Materials:

-

Purified β-lactamase enzyme or bacterial lysate containing the enzyme.

-

Nitrocefin solution (e.g., 500 µM in PBS).

-

Phosphate-buffered saline (PBS), pH 7.0.

-

96-well microplate (UV-transparent).

-

Microplate spectrophotometer capable of reading absorbance at 486 nm.

Procedure:

-

Preparation: Prepare serial dilutions of the β-lactamase enzyme or bacterial lysate in PBS. Prepare the nitrocefin substrate solution.

-

Assay Setup: a. In a 96-well plate, add 180 µL of the nitrocefin solution to each well. b. Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Reaction Initiation: a. Add 20 µL of the diluted enzyme/lysate to each well to initiate the reaction. b. Immediately start monitoring the change in absorbance at 486 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: a. For each enzyme concentration, plot absorbance vs. time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. b. The rate of hydrolysis can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for hydrolyzed nitrocefin at pH 7.0 is 20,500 M⁻¹cm⁻¹. c. To determine kinetic parameters like Kₘ and Vₘₐₓ, the assay should be repeated with a fixed enzyme concentration and varying concentrations of nitrocefin. The resulting initial velocities are then plotted against substrate concentration and fitted to the Michaelis-Menten equation.

Quantitative Data Summary

The efficacy of β-lactam antibiotics is often quantified by their binding affinity to target PBPs and their susceptibility to β-lactamases. The table below presents hypothetical, yet representative, data for a novel β-lactam compound ("New-cillin") compared to a classic antibiotic.

| Compound | Target PBP | IC₅₀ (µM) [a] | β-Lactamase | Kₘ (µM) [b] | k_cat (s⁻¹) [c] |

| Penicillin G | S. aureus PBP2 | 0.5 | TEM-1 | 50 | 800 |

| New-cillin | S. aureus PBP2 | 0.2 | TEM-1 | 450 | 15 |

| Penicillin G | MRSA PBP2a | >1000 | SHV-1 | 65 | 650 |

| New-cillin | MRSA PBP2a | 5.8 | SHV-1 | 600 | 10 |

Table Notes:

-

[a] IC₅₀: The concentration of antibiotic required to inhibit 50% of fluorescent probe binding to the PBP. A lower value indicates higher affinity.

-

[b] Kₘ: The Michaelis constant, representing the substrate concentration at which the enzyme operates at half its maximal velocity. A higher Kₘ can indicate poorer binding of the substrate (antibiotic) to the β-lactamase.

-

[c] k_cat: The turnover number, representing the number of substrate molecules each enzyme site converts to product per unit time. A lower value indicates slower hydrolysis and greater stability of the antibiotic.

Conclusion and Future Directions

The mechanism of β-lactam antibiotics—covalent inhibition of essential PBP enzymes—is a paradigm of effective antimicrobial drug design. However, the relentless evolution of bacterial resistance necessitates continuous innovation. Future research is focused on developing novel β-lactams that can evade resistance mechanisms, such as compounds with enhanced stability against new classes of β-lactamases or those with high affinity for mutated PBPs found in resistant strains like MRSA.[22] Furthermore, the development of new β-lactamase inhibitors and combination therapies that potentiate the effects of existing antibiotics remains a critical strategy in the ongoing battle against bacterial infections.[23]

References

-

Wikipedia. β-Lactam antibiotic. [Link]

-

Gutmann L, Billot-Klein D, Williamson R, van Heijenoort J, Collatz E. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. PubMed. [Link]

-

Study.com. Peptidoglycan Overview, Function & Structure. [Link]

-

Microbe Online. Beta-Lactam Antibiotics: Mechanism of Action, Resistance. [Link]

-

Wikipedia. Peptidoglycan. [Link]

-

Egan, A. J. F., Biboy, J., van't Veer, I., Breukink, E., & Vollmer, W. (2020). Peptidoglycan: Structure, Synthesis, and Regulation. eBook. [Link]

-

Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takeo, Y., & Spencer, J. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

-

Medicinski Glasnik. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall. [Link]

-

MSD Manual Professional Edition. Overview of Beta-Lactams. [Link]

-

Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews. [Link]

-

SlideShare. BETA LACTAM ANTIBIOTICS AND OTHER INHIBITORS OF CELL WALL SYNTHESIS.ppt. [Link]

-

Taylor & Francis. β-lactam antibiotics – Knowledge and References. [Link]

-

Biology LibreTexts. 13.2A: Inhibiting Cell Wall Synthesis. [Link]

-

Wikipedia. Penicillin-binding proteins. [Link]

-

Kocaoglu, O., Calvo, R. A., Sham, L. T., Cozy, L. M., Lanning, L. M., Francis, S., Winkler, M. E., & Ebersberger, I. (2015). Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. Proceedings of the National Academy of Sciences. [Link]

-

Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews. [Link]

-

Proteopedia. Penicillin-binding protein. [Link]

-

Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. PubMed. [Link]

-

Grokipedia. Penicillin-binding proteins. [Link]

-

Oliva, M., Dideberg, O., & Field, M. J. (2003). Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study. PubMed. [Link]

-

Golemi, D., Maveyraud, L., Vakulenko, S., Samama, J. P., & Mobashery, S. (2001). Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. FEMS Microbiology Reviews. [Link]

-

Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-binding proteins and β-lactam resistance. Oxford Academic. [Link]

-

Beadle, B. M., Trehan, I., Focia, P. J., & Shoichet, B. K. (2002). Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation. ACS Publications. [Link]

-

Pemberton, O. A., & Gumbart, J. C. (2020). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Perspectives in Science. [Link]

-

Synapse. What are PBPs inhibitors and how do they work?. [Link]

-

Synapse. What are PBP1b inhibitors and how do they work?. [Link]

-

Contagion Live. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. [Link]

-

Matos, M. J., Viçosa, A. L., & Costa, S. P. (2022). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 肽聚糖的结构、生物合成和功能 [sigmaaldrich.com]

- 6. study.com [study.com]

- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 8. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 11. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 16. BETA LACTAM ANTIBIOTICS AND OTHER INHIBITORS OF CELL WALL SYNTHESIS.ppt [slideshare.net]

- 17. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 19. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What are PBP1b inhibitors and how do they work? [synapse.patsnap.com]

The Azetidinone Nucleus: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Strained Ring

Since Hermann Staudinger's first synthesis in 1907, the four-membered β-lactam ring of the azetidinone core has captivated and challenged chemists for over a century.[1] Initially explored as a synthetic curiosity, its profound biological significance was unveiled with Alexander Fleming's discovery of penicillin in 1928.[2][3] This serendipitous finding ushered in the antibiotic era and cemented the azetidinone scaffold as a privileged structure in medicinal chemistry. The inherent ring strain of this cyclic amide, once a puzzle for synthetic chemists, proved to be the very source of its potent biological activity, particularly its ability to interfere with bacterial cell wall biosynthesis.[2][4] This guide offers a comprehensive exploration of azetidinone chemistry, from its foundational synthetic methodologies to its diverse and expanding applications, providing researchers and drug development professionals with a detailed understanding of this remarkable pharmacophore.

Part 1: The Synthetic Cornerstone - Mastering the [2+2] Cycloaddition

The construction of the azetidinone ring is a testament to the ingenuity of organic synthesis. While several methods exist, the Staudinger ketene-imine cycloaddition remains the most prevalent and versatile approach.[5][6] This venerable reaction, a [2+2] cycloaddition, involves the reaction of a ketene with an imine to form the β-lactam ring.[6]

The Staudinger Synthesis: A Mechanistic Deep Dive

The Staudinger synthesis is a two-step process initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[6][7] This is followed by a conrotatory ring closure to yield the final β-lactam product. The stereochemical outcome of the reaction, yielding either cis or trans isomers, is influenced by several factors, including the electronic nature of the substituents on both the ketene and the imine, as well as the reaction conditions.[6][8] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans products.[6]

Caption: The Staudinger [2+2] cycloaddition of an imine and a ketene.

Experimental Protocol: Synthesis of 3-Chloro-1,4-diaryl-azetidin-2-ones

This protocol details a common variation of the Staudinger reaction to synthesize 3-chloro-substituted monocyclic β-lactams, which are known to possess a range of biological activities.[3][9]

Step 1: Synthesis of Schiff Base (Imine)

-

In a round-bottom flask, dissolve the appropriate aromatic aldehyde (10 mmol) and aromatic amine (10 mmol) in ethanol (50 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

Step 2: Cycloaddition to form the Azetidinone

-

In a separate flask, dissolve the synthesized Schiff base (5 mmol) and triethylamine (10 mmol) in anhydrous 1,4-dioxane (30 mL).[4][10]

-

Cool the mixture in an ice bath with constant stirring.

-

Slowly add chloroacetyl chloride (7.5 mmol) dropwise to the cooled solution over 20-30 minutes.[4][10]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3-5 hours.[4]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice.[11]

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[4]

Characterization:

-

Infrared (IR) Spectroscopy: Look for a characteristic C=O stretching frequency for the β-lactam ring in the range of 1735-1765 cm⁻¹.[4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the azetidinone ring will show characteristic chemical shifts and coupling constants.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[12]

Part 2: The Diverse Applications of Azetidinones in Drug Development

The unique chemical properties of the azetidinone ring have been harnessed to develop a wide array of therapeutic agents.

Antibacterial Agents: The Progenitors of a Revolution

The most well-known application of azetidinones is in the realm of antibiotics.[2][9] The strained β-lactam ring mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to act as a mechanism-based inhibitor of bacterial transpeptidases (also known as penicillin-binding proteins or PBPs).[2] This inhibition disrupts the cross-linking of the bacterial cell wall, leading to cell lysis and death.[2][13]

Caption: Mechanism of action of β-lactam antibiotics.

Overcoming Resistance: The Role of β-Lactamase Inhibitors

A significant challenge in antibacterial therapy is the emergence of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring.[3] To counter this, β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam are often co-administered with β-lactam antibiotics.[14][15] These inhibitors act as "suicide substrates," irreversibly binding to and inactivating the β-lactamase, thereby protecting the antibiotic.[14][15]

Cholesterol Absorption Inhibitors: A Targeted Approach to Hyperlipidemia

Beyond their antibacterial prowess, azetidinones have found a crucial role in cardiovascular medicine. Ezetimibe, a prominent example, is a cholesterol absorption inhibitor.[5][13] It selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine, preventing the absorption of dietary and biliary cholesterol.[2][5][16] This leads to a reduction in hepatic cholesterol stores, an upregulation of LDL receptors, and consequently, a decrease in circulating LDL cholesterol levels.[13]

Caption: Mechanism of action of Ezetimibe.

Enzyme Inhibition and Beyond: An Expanding Therapeutic Landscape

The reactivity of the azetidinone ring makes it an effective warhead for inhibiting various enzymes beyond bacterial transpeptidases. Azetidinone derivatives have been investigated as inhibitors of human leukocyte elastase, chymase, thrombin, and proteases from viruses like HIV.[9][17] This versatility has spurred research into their potential as anti-inflammatory, anticancer, antidiabetic, and antitubercular agents.[3][9][18]

Quantitative Bioactivity of Selected Azetidinone Derivatives

| Compound Class | Target | Bioactivity (IC₅₀/MIC) | Reference |

| 2-Azetidinone Acyl Enzyme Inhibitor | Prostate Specific Antigen (PSA) | IC₅₀ = 8.98 ± 0.90 µM | [3] |

| 3-Benzylazetidin-2-one Derivative | Human Chymase | IC₅₀ = 0.46 nM | [19] |

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Gram-positive & Gram-negative bacteria | Potent antimicrobial agent | [20] |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | Breast Cancer (MCF7) cell line | Most potent anticancer agent in series | [20] |

Part 3: The Future of Azetidinone Chemistry

The journey of the azetidinone nucleus is far from over. The emergence of multidrug-resistant pathogens necessitates the development of novel β-lactam antibiotics and β-lactamase inhibitor combinations.[18] Furthermore, the application of modern synthetic methodologies, including asymmetric catalysis and green chemistry approaches, is enabling the creation of increasingly complex and stereochemically defined azetidinone derivatives.[21] The exploration of azetidinone-based hybrids, where the β-lactam core is conjugated with other pharmacophores, holds promise for developing multifunctional drugs with enhanced efficacy and novel mechanisms of action.[18] As our understanding of disease pathways deepens, the versatile and reactive azetidinone scaffold is poised to remain a critical tool in the arsenal of medicinal chemists for years to come.

References

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

-

BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available at: [Link]

-

Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

-

Beta-Lactamase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

-

The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. EBM Consult. Available at: [Link]

-

Ezetimibe. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. GLOBAL SCITECH OCEAN Publishing Company. Available at: [Link]

-

β-Lactamase Inhibitors-Clavulanic Acid, Sulbactam and Tazobactam - Mechanisms of action of antibiotics. Pharmacy 180. Available at: [Link]

-

What are β-lactamase inhibitor and how do you quickly get the latest development progress?. Patsnap Synapse. Available at: [Link]

-

Beta-lactamase inhibitors. WikiLectures. Available at: [Link]

-

Staudinger synthesis. Wikipedia. Available at: [Link]

-

POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

-

AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

-

Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Wiley Online Library. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]

-

Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars. Available at: [Link]

-

β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available at: [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. Available at: [Link]

-

Synthesis and Characterization of Some 2-Azetidinones. International Journal of ChemTech Research. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available at: [Link]

-

SCOPE OF AZETIDINONE HYBRIDS FOR DIVERSE PHARMACOLOGICAL ACTIVITIES; A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. PubMed. Available at: [Link]

-

2-Azetidinone--a new profile of various pharmacological activities. PubMed. Available at: [Link]

-

Recent Progress in the Synthesis and Chemistry of Azetidinones. ResearchGate. Available at: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tijer.org [tijer.org]

- 4. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach | MDPI [mdpi.com]

- 5. Ezetimibe therapy: mechanism of action and clinical update. | UCSF Medical Education [meded.ucsf.edu]

- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. organicreactions.org [organicreactions.org]

- 9. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 10. primescholars.com [primescholars.com]

- 11. bepls.com [bepls.com]

- 12. impactfactor.org [impactfactor.org]

- 13. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What are β-lactamase inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 16. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 17. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsr.com [ijpsr.com]

- 19. iipseries.org [iipseries.org]

- 20. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidinone Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that stands as one of the most consequential structural motifs in the history of medicinal chemistry.[1][2] Initially catapulted to fame by the discovery of penicillin, the β-lactam core was for decades synonymous with antibacterial chemotherapy.[1][3] However, extensive research has unveiled the remarkable versatility of this strained heterocyclic system, establishing it as a "privileged scaffold" for engaging a diverse array of biological targets. Beyond its foundational role in combating bacterial infections, azetidinone derivatives have emerged as potent cholesterol absorption inhibitors, anticancer agents, antiviral compounds, and modulators of various enzymes.[4][5][6]

This guide provides a comprehensive exploration of azetidinone derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will dissect the fundamental chemistry, explore key synthetic strategies with actionable protocols, elucidate the molecular mechanisms of action across different therapeutic areas, and analyze the critical structure-activity relationships (SAR) that govern efficacy. Our focus is on the causality behind experimental design and the strategic insights that empower the rational design of next-generation therapeutics based on this enduring scaffold.

Core Chemistry: The Power of a Strained Ring

The therapeutic efficacy of most azetidinone derivatives is intrinsically linked to the chemical reactivity conferred by the strained four-membered ring. Unlike a typical, planar amide, the bond angles within the β-lactam ring are significantly compressed, leading to substantial ring strain. This strain prevents the nitrogen lone pair from effectively delocalizing into the carbonyl group, rendering the amide bond unusually susceptible to nucleophilic attack. This built-in reactivity is the cornerstone of its ability to covalently modify enzyme targets.

Stereochemistry is paramount in the design of azetidinone-based drugs. The substituents at the C3 and C4 positions create chiral centers, and the relative stereochemistry (cis or trans) profoundly impacts biological activity. For instance, the cis relationship between the C3 and C4 protons is a common feature in many biologically active monocyclic β-lactams.

Key Synthetic Strategies: Forging the Four-Membered Ring

The construction of the azetidinone ring is a foundational challenge in organic synthesis. Over the years, several powerful methods have been developed, with the Staudinger and Kinugasa reactions being among the most robust and widely utilized in medicinal chemistry.[3][7]

The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, this reaction involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.[8] It remains a cornerstone of β-lactam synthesis due to its versatility and the accessibility of starting materials.[8][9] The reaction's stereochemical outcome can be influenced by reaction conditions and the steric and electronic properties of the substituents.[4]

Experimental Protocol: Synthesis of a Phenyl(phenoxy)acetyl Chloride-derived β-Lactam

This protocol describes a typical one-pot Staudinger reaction.

-

Imine Formation: To a solution of an appropriate aromatic aldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add the corresponding aromatic amine (1.0 eq). Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete formation of the imine.

-

Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (Et3N, 2.5 eq) to the solution.

-

Ketene Precursor Addition: In a separate flask, dissolve phenoxyacetyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirring imine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield the desired β-lactam.

The Kinugasa Reaction

The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone, which rearranges to form a β-lactam.[10] This method is particularly valuable as it often proceeds with high stereoselectivity, typically yielding cis-substituted β-lactams.[11] The reaction has been adapted for asymmetric synthesis and can be performed under mild conditions.[11][12]

Experimental Protocol: Copper-Catalyzed Synthesis of a 4-Substituted β-Lactam

This protocol outlines a general procedure for the Kinugasa reaction.[13]

-

Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add copper(I) chloride (CuCl, 0.1 eq) and a suitable nitrogen-based ligand/base (e.g., N-methylmorpholine, 1.5 eq) to anhydrous solvent (e.g., THF or CH2Cl2).

-

Reactant Addition: To this stirring suspension, add the nitrone (1.0 eq) followed by the terminal alkyne (1.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Work-up and Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure β-lactam.

Mechanisms of Action: Diverse Molecular Targets

The versatility of the azetidinone scaffold is best illustrated by its ability to interact with a wide range of biological targets through distinct mechanisms.

Antibacterial: Inhibition of Cell Wall Synthesis

The classical mechanism of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[14] These antibiotics are structural mimics of the D-Ala-D-Ala terminus of the peptidoglycan precursor.[15] They bind to the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for cross-linking the peptidoglycan layer.[15][16] The strained β-lactam ring is then attacked by a catalytic serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate.[16] This irreversible inactivation of PBPs disrupts cell wall integrity, ultimately causing bacterial cell lysis and death.[1][15]

Cholesterol Absorption Inhibition

Azetidinone derivatives, most notably Ezetimibe, represent a distinct class of lipid-lowering agents.[5] Unlike statins, which inhibit cholesterol synthesis in the liver, Ezetimibe selectively blocks the absorption of dietary and biliary cholesterol from the small intestine.[17] Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes.[17] By binding to NPC1L1, Ezetimibe prevents the uptake of cholesterol into the cells, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma LDL cholesterol levels.[17]

Anticancer Activity

The anticancer potential of azetidinones is an area of intense investigation. Several derivatives have been shown to exert potent antiproliferative effects through various mechanisms. A prominent strategy involves designing β-lactams as tubulin polymerization inhibitors that target the colchicine binding site.[18] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19][20] Other reported anticancer mechanisms include the induction of apoptosis through caspase-3 activation and the inhibition of critical cell survival pathways like AKT/GSK3β.[19][20]

Structure-Activity Relationships (SAR): A Blueprint for Rational Design

Systematic modification of the azetidinone core has generated a wealth of SAR data, providing a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

SAR for Antibacterial Activity

The antibacterial profile of β-lactams is highly dependent on the substituents at the N1, C3, and C4 positions.

| Position | Substituent Type | Impact on Activity | Example |

| N1 | Activating Group (e.g., -SO3H) | Confers activity against Gram-negative bacteria, enhances β-lactamase stability. | Aztreonam (Monobactam) |

| C3 | Acylamino Side Chain | Crucial for PBP binding and antibacterial spectrum. Modifications alter potency and spectrum. | Penicillins, Cephalosporins |

| C4 | Small Alkyl Group (e.g., -CH3) | Can influence potency and stability. | Carbapenems |

SAR for Cholesterol Absorption Inhibition

The discovery of Ezetimibe established a clear pharmacophore for inhibiting cholesterol absorption via the NPC1L1 transporter.

| Position/Feature | Substituent Type | Impact on Activity |

| N1 | p-Fluorophenyl group | Essential for high potency.[21] |

| C3 | (S)-hydroxypropyl side chain | The hydroxyl group and stereochemistry are critical for binding.[21][22] |

| C4 | (S)-p-Hydroxyphenyl group | The para-hydroxyl group is a key hydrogen bonding element.[22][23] |

| Stereochemistry | 3R, 4S configuration | The specific stereoisomer is required for activity.[21] |

SAR for Anticancer Activity

For azetidinone-based tubulin inhibitors, SAR often focuses on mimicking the structure of natural products like combretastatin A-4 (CA-4).

| Position | Substituent Type | Impact on Activity | Example |

| N1 | 3,4,5-Trimethoxyphenyl | Mimics the A-ring of CA-4, crucial for binding to the colchicine site.[18] | CA-4 analogues |

| C4 | Substituted Phenyl Ring | Mimics the B-ring of CA-4. Substituents (e.g., -OCH3, -OH, -F) modulate potency.[18] | Various reported derivatives |

| C3 | Small substituents (e.g., -H, -F) | Can enhance potency and metabolic stability.[18] | 3-fluoro-azetidinones |

| Stereochemistry | cis-configuration | The cis relationship between the C3 and C4 substituents is often preferred for higher activity.[19] |

Therapeutic Landscape and Future Perspectives

The azetidinone scaffold is a validated platform for drug discovery with a remarkable breadth of applications. Its journey from the first antibiotic to a diverse class of therapeutic agents highlights its chemical and biological adaptability.

-

Antibacterial Agents: The core of β-lactam antibiotics remains a vital part of our arsenal against bacterial infections, with ongoing efforts to combat resistance through new derivatives and β-lactamase inhibitor combinations.[16][24]

-

Cholesterol Management: Ezetimibe has secured a significant place in cardiovascular therapy, demonstrating that the scaffold can be successfully applied to non-infectious disease targets.[25]

-

Oncology: Azetidinone derivatives are promising candidates in oncology, particularly as tubulin inhibitors, with several compounds showing potent preclinical activity.[20][26][27]

-

Emerging Areas: Research continues to uncover novel activities, including antiviral, anti-inflammatory, and antitubercular properties, suggesting that the full therapeutic potential of azetidinones has yet to be realized.[6][28][29]

The future of azetidinone chemistry lies in the continued exploration of new biological targets and the intelligent design of novel structures. The synthesis of hybrid molecules, which combine the azetidinone core with other pharmacophores, represents a promising strategy to develop agents with dual mechanisms of action or to overcome drug resistance.[30][31] As synthetic methodologies become more sophisticated and our understanding of molecular biology deepens, the venerable azetidinone ring is poised to remain a central and dynamic player in the field of medicinal chemistry for years to come.

References

-

Beta-Lactam Antibiotics: Mechanism of Action, Resistance - Microbe Online. (2020). [Link]

-

β-Lactam antibiotic - Wikipedia. [Link]

-

Staudinger synthesis - Wikipedia. [Link]

-

β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. [Link]

-

Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile | Journal of the American Chemical Society - ACS Publications. [Link]

-

β-Lactam synthesis - Organic Chemistry Portal. [Link]

-

Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide - Organic Chemistry Portal. [Link]

-

2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed. [Link]

-

Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. [Link]

-

Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling - MDPI. [Link]

-

β-Lactams: chemical structure, mode of action and mechanisms of resistance - SciSpace. [Link]

-

Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. [Link]

-

Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed Central. [Link]

-

Full article: Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline as a carboxylic acid activator. [Link]

-

Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC - NIH. [Link]

-

Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf. [Link]

-

The Kinugasa Reaction - Organic Reactions. [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]

-

Medicinal Applications of Coumarins Bearing Azetidinone and Thiazolidinone Moieties. [Link]

-

Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed. [Link]

-

Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone! [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. [Link]

-

Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position - PubMed. [Link]

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed. [Link]

-

2-Azetidinone Cholesterol Absorption Inhibitors: Structure−Activity Relationships on the Heterocyclic Nucleus | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis, antibacterial and anticancer activity of novel bis-azetidinones - JOCPR. [Link]

-

2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. [Link]

-

Ezetimibe: a selective inhibitor of cholesterol absorption. [Link]

-

Chemistry and biological activities of 2-azetidinone derivatives – A mini-review - GLOBAL SCITECH OCEAN Publishing Company. [Link]

-

Recent Progress in the Synthesis and Chemistry of Azetidinones - ResearchGate. [Link]

-

Ezetimibe - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. [Link]

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

A REVIEW ON 2-AZETEDINONES. [Link]

-

A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. [Link]

-

Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. [Link]

-

2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. | Semantic Scholar. [Link]

-

BIOACTIVE AZETIDINONE: A REVIEW - TIJER. [Link]

-

Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls. [Link]

-

AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series. [Link]

-

2-Azetidinone--a new profile of various pharmacological activities - PubMed. [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. jgtps.com [jgtps.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. m.youtube.com [m.youtube.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide [organic-chemistry.org]

- 14. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 15. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 16. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. | Semantic Scholar [semanticscholar.org]

- 24. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. jocpr.com [jocpr.com]

- 28. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. researchgate.net [researchgate.net]

- 31. Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to Cycloaddition Reactions for Azetidinone Synthesis

Introduction

The 2-azetidinone, or β-lactam, is a four-membered heterocyclic amide of immense significance in medicinal chemistry. It forms the structural core of the most widely used class of antibacterial agents, including penicillins, cephalosporins, carbapenems, and monobactams. Beyond their antibacterial prowess, β-lactams serve as versatile synthetic intermediates and have found applications as cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[1] The inherent ring strain of the azetidinone ring makes its synthesis a challenging yet crucial endeavor in organic and medicinal chemistry.

Cycloaddition reactions, which form a cyclic adduct from two or more unsaturated molecules, represent the most powerful and convergent strategies for constructing the β-lactam core.[2] These methods allow for the direct formation of the four-membered ring with varying degrees of stereocontrol, enabling access to a vast chemical space of substituted azetidinones. This guide provides an in-depth exploration of the primary cycloaddition methodologies employed in modern synthesis, focusing on the underlying mechanisms, field-proven protocols, and the causal logic behind experimental choices.

The Staudinger [2+2] Ketene-Imine Cycloaddition

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene and an imine remains the most general and widely utilized method for β-lactam synthesis.[2][3] Its versatility allows for the preparation of a diverse array of substituted azetidinones by varying the ketene and imine components.

Mechanism and Stereochemical Considerations

The Staudinger synthesis is not a concerted pericyclic reaction but proceeds through a stepwise mechanism. The reaction is initiated by a nucleophilic attack of the imine nitrogen onto the electrophilic central carbon of theketene.[3][4] This step forms a zwitterionic intermediate, which then undergoes a 4-electron conrotatory electrocyclization to furnish the final β-lactam ring.[2]

The stereochemical outcome of the reaction (cis vs. trans diastereomers) is a critical aspect and is determined by the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization prior to cyclization.[5]

-

Kinetic vs. Thermodynamic Control : Non-polar solvents tend to favor the kinetically formed cis product by accelerating the ring closure. Polar solvents can stabilize the zwitterionic intermediate, allowing more time for rotation around the newly formed C-C bond to the thermodynamically more stable intermediate, which leads to the trans product.[4]

-

Substituent Effects : Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the cis-β-lactam.[5] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the ring closure, often leading to a preference for the trans-β-lactam.[5][6]

-

Imine Geometry : The geometry of the starting imine is crucial. Generally, (E)-imines favor the formation of cis-β-lactams, while (Z)-imines can lead to trans products.[4]

Figure 1: General mechanism of the Staudinger cycloaddition.

Protocol: In Situ Generation of Dichloroketene and Cycloaddition

Ketenes are often unstable and prone to polymerization, making their in situ generation a common and highly effective strategy.[4] This protocol details the synthesis of a dichlorinated β-lactam from an imine and dichloroketene, generated in situ from dichloroacetyl chloride.

Materials:

-

N-Benzylideneaniline (Imine, 1.0 eq)

-

Dichloroacetyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Toluene

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Flame-dried glassware

Step-by-Step Procedure:

-

Setup: Assemble the reaction flask under an inert atmosphere (e.g., Nitrogen or Argon). Add the imine (1.0 eq) and anhydrous toluene to the flask.

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the reaction rate and selectivity.

-

Ketene Generation & Reaction: Add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous toluene dropwise to the cooled, stirring imine solution over 30 minutes. The slow addition is critical to keep the concentration of free ketene low, thereby minimizing polymerization.[4]

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Work-up: Filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Choices:

-

In Situ Generation: Dichloroacetyl chloride reacts with triethylamine to form dichloroketene, which is immediately trapped by the imine. This prevents the ketene from dimerizing or polymerizing, which are common side reactions.[4]

-

Anhydrous Conditions: Imines and acyl chlorides are susceptible to hydrolysis. Carrying out the reaction under dry, inert conditions is essential for achieving a high yield.[4]

-

Temperature Control: Low temperatures (0 °C to -78 °C) are often employed to enhance diastereoselectivity, typically favoring the kinetically controlled cis-isomer, and to suppress side reactions.[2]

Data Summary: Stereoselectivity in Staudinger Reactions

The stereochemical outcome is highly dependent on the substituents and reaction conditions.

| Ketene Precursor | Imine | Base/Solvent | Temp. (°C) | Yield (%) | cis:trans Ratio | Reference |

| Phthalamidoacetyl Chloride | Polyaromatic Imine | Et₃N / Toluene | -78 to RT | Good | Exclusively trans | [7] |

| Methoxyacetyl Chloride | N-Boc protected imine | Et₃N / DCM | -82 | 21-77 | Complete cis | [2] |

| Dichloroacetyl Chloride | N-(3,4-dimethoxybenzylidene)amine | Et₃N / Benzene | Reflux | Good | Exclusively trans | [7] |

| Silylketene | N-Silylimine | None / Neat | RT | High | Predominantly trans | [8] |

The Kinugasa Reaction: A Copper-Catalyzed Cascade

The Kinugasa reaction is a powerful transformation that constructs the β-lactam ring from a terminal alkyne and a nitrone, mediated by a copper(I) salt.[9] This reaction is technically a [3+2] cycloaddition followed by a rearrangement, offering a distinct and often highly stereoselective route to cis-substituted β-lactams.[9][10]

Mechanism: From Cycloaddition to Rearrangement

The mechanism of the Kinugasa reaction is intricate and has been the subject of detailed computational and experimental study.[11][12]

-

Copper Acetylide Formation: The reaction begins with the deprotonation of the terminal alkyne by a base in the presence of a Cu(I) salt to form a copper acetylide species.[9]

-

[3+2] Cycloaddition: The copper acetylide then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered copper-containing isoxazolidine intermediate.[9]

-

Rearrangement Cascade: This is the most complex step. Recent DFT calculations suggest that the initial five-membered ring undergoes a rapid and irreversible cycloreversion to generate an imine and a dicopper-ketenyl intermediate.[11][13] This is followed by a nucleophilic attack of the ketenyl intermediate on the imine and subsequent intramolecular cyclization to form the β-lactam ring.[13] This revised mechanism distinguishes it from a simple Staudinger-type [2+2] cycloaddition as previously thought.

Figure 2: Simplified workflow of the Kinugasa reaction mechanism.

Protocol: Enantioselective Kinugasa Reaction

The development of chiral ligands has enabled highly enantioselective variants of the Kinugasa reaction, providing direct access to optically pure β-lactams.[14][15] This protocol is adapted from an efficient synthesis using a Tris(oxazoline)/Cu(II) catalyst system, which notably can be run under an air atmosphere.[14]

Materials:

-

N,α-Diphenylnitrone (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) (10 mol%)

-

Tris(oxazoline) ligand (TOX) (12 mol%)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Catalyst Preparation: In a dry flask under air, dissolve Cu(ClO₄)₂·6H₂O (10 mol%) and the TOX ligand (12 mol%) in anhydrous DCM. Stir the solution at room temperature for 1 hour to allow for complex formation.

-

Reactant Addition: To the catalyst solution, add the nitrone (1.0 eq), followed by triethylamine (2.0 eq), and finally phenylacetylene (1.2 eq).

-

Reaction: Stir the mixture at the desired temperature (e.g., 15 °C) and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with DCM.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the β-lactam product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Causality Behind Choices:

-

Copper(II) Precursor: While the active catalyst is Cu(I), this protocol demonstrates that a Cu(II) salt can serve as an efficient precursor.[14] It is likely reduced in situ. The use of a stable Cu(II) salt simplifies the experimental setup, allowing the reaction to be performed in air.

-

Chiral Ligand: The tris(oxazoline) ligand coordinates to the copper center, creating a chiral environment that directs the cycloaddition, leading to high enantioselectivity.[14]

-

Base: Triethylamine serves to deprotonate the terminal alkyne, facilitating the formation of the crucial copper acetylide intermediate.[13]

Data Summary: Asymmetric Kinugasa Reactions

| Alkyne | Nitrone | Catalyst/Ligand | Yield (%) | de (%) | ee (%) | Reference |

| Phenylacetylene | N,α-Diphenylnitrone | Cu(ClO₄)₂ / Tris(oxazoline) | 95 | >95:5 | 97 | [14] |

| Phenylacetylene | N,α-Diphenylnitrone | CuCl / Bis(azaferrocene) | 93 | 94:6 | 93 | [14] |

| Ethyl Propiolate | N-Benzyl-α-phenylnitrone | Cu(ClO₄)₂ / Tris(oxazoline) | 82 | >95:5 | 98 | [14] |

| Trimethylsilylacetylene | N,α-Diphenylnitrone | Cu(ClO₄)₂ / Tris(oxazoline) | 85 | >95:5 | 97 | [14] |

The Alkene-Isocyanate [2+2] Cycloaddition

This method involves the reaction of an alkene, typically electron-rich, with an isocyanate, which is electron-poor, to form the azetidinone ring.[16] The reaction is particularly effective with highly electrophilic isocyanates, such as chlorosulfonyl isocyanate (CSI).[17]

Mechanism and Reactivity

The mechanism can be either a concerted, symmetry-allowed [π2s + π2a] cycloaddition or, more commonly, a stepwise process. For reactive isocyanates like CSI reacting with electron-rich alkenes, the reaction often proceeds via a single electron transfer (SET) pathway to a diradical intermediate or through a zwitterionic intermediate.[16][17] The stepwise nature allows for rotation to relieve steric strain before ring closure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Staudinger Synthesis [organic-chemistry.org]

- 6. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Synthesis of β-Lactams Using the Kinugasa Reaction | Semantic Scholar [semanticscholar.org]